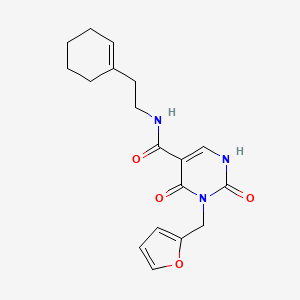

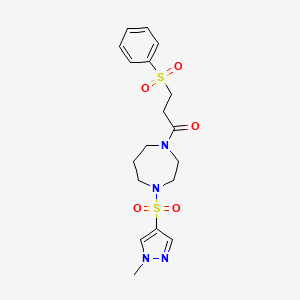

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Thiopheneethylamine (2- (thiophen-2-yl)ethanamine) is an aromatic amine .

Synthesis Analysis

It undergoes microwave induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .Molecular Structure Analysis

The molecular structure of 2-Thiopheneethylamine is represented by the SMILES stringNCCc1cccs1 . Chemical Reactions Analysis

2-Thiopheneethylamine is suitable to functionalize multiwall carbon nanotubes (MWCNT) .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Efficient Synthesis Techniques : A study details a one-pot three-component synthesis method for creating N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, highlighting a protocol that is environmentally friendly, yields good results, and operates under mild conditions (Raju et al., 2022). This suggests potential pathways for synthesizing compounds with structures related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide, emphasizing the importance of efficient and environmentally conscious synthetic methods.

Photochemical Preparation : Another study focuses on the photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of precursors in the presence of furan, pyrrole, and thiophene. This method demonstrates a high degree of regio- and chemoselectivity, providing insights into potential synthetic routes that could be applied to related compounds (Guizzardi et al., 2000).

Potential Applications

Electrochemical and Capacitance Properties : Research into the electrochemical polymerization of 2-(thiophen-2-yl)furan and its polymer's enhanced capacitance properties in specific electrolytes suggests potential applications in energy storage and supercapacitor technologies. Such studies indicate the relevance of thiophene and furan derivatives in developing materials with significant electrochemical properties (Mo et al., 2015).

Anticancer and Antituberculosis Activity : The synthesis and biological evaluation of compounds structurally related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide, such as thiophene derivatives with anticancer properties, highlight the potential therapeutic applications of these compounds. Studies like these underscore the importance of structural diversity in drug discovery, particularly in the development of new treatments for cancer and tuberculosis (Evren et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-thiophen-3-yl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(8-11-5-7-19-10-11)16-9-12-3-4-13(18-12)14-2-1-6-20-14/h1-7,10H,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRPRQODNCHVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(thiophen-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)